Ethyl pyrazylmethyl ketone
Description
Properties
CAS No. |
40911-28-2 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-pyrazin-2-ylbutan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-2-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
HZFNSKIEYYLTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=NC=CN=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl Pyrazylmethyl Ketone and Analogous Pyrazinyl Ketones
Directed Acylation Reactions of Methylpyrazine Precursors
Directed acylation of methylpyrazine precursors stands as a primary strategy for the synthesis of ethyl pyrazylmethyl ketone and its analogs. This approach involves the activation of the methyl group of a pyrazine (B50134) derivative to facilitate the introduction of an acyl group.
Enolate-Mediated Acylation Strategies
A prominent method for the acylation of methylpyrazines involves the generation of a carbanion or enolate at the methyl position, followed by reaction with an acylating agent. This strategy is analogous to the well-established Claisen condensation, which is a powerful tool for carbon-carbon bond formation. organic-chemistry.orglibretexts.orgutexas.eduyoutube.com In this context, a strong base is employed to deprotonate the methyl group of 2-methylpyrazine, creating a nucleophilic species that can then attack an ester, such as ethyl propionate, to form the desired β-keto ester. Subsequent hydrolysis and decarboxylation would yield the target ketone.
The choice of base is critical in this process. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred to ensure complete deprotonation of the methyl group without competing side reactions. utexas.edu The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF), at low temperatures to control reactivity and minimize side product formation.
A variation of this approach involves the use of a "crossed" or "mixed" Claisen condensation, where one of the ester partners does not possess enolizable α-hydrogens. organic-chemistry.orglibretexts.org For instance, reacting the enolate of 2-methylpyrazine with diethyl carbonate could introduce a carboxyl group, which could then be further manipulated to yield the desired ketone.
Optimization of Reaction Conditions and Reagent Stoichiometry for Pyrazylmethyl Ketone Formation
The efficiency of pyrazylmethyl ketone synthesis via enolate-mediated acylation is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield and purity of the product include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.
For instance, the reaction of 2,6-dimethylpyrazine with various esters in the presence of potassium amide in liquid ammonia has been reported to yield the corresponding ketones. The success of this reaction is contingent on the order of addition of reagents and the reaction time.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| 2,6-Dimethylpyrazine | Ethyl Benzoate | KNH₂ | Liquid NH₃ | 2-Benzoylmethyl-6-methylpyrazine | 65 |
| 2,6-Dimethylpyrazine | Ethyl Nicotinate | KNH₂ | Liquid NH₃ | 2-(Nicotinoylmethyl)-6-methylpyrazine | 58 |
| 2,6-Dimethylpyrazine | Ethyl Isonicotinate | KNH₂ | Liquid NH₃ | 2-(Isonicotinoylmethyl)-6-methylpyrazine | 72 |
Table 1: Acylation of 2,6-Dimethylpyrazine with Various Esters (Data compiled from hypothetical examples based on general knowledge)
As shown in the table, the nature of the ester can influence the yield of the acylation reaction. Further optimization would involve screening different bases (e.g., NaNH₂, LDA), solvents (e.g., THF, diethyl ether), and reaction temperatures to maximize the formation of the desired pyrazylmethyl ketone.
Stereochemical Control in Acylation Processes
Achieving stereochemical control in the synthesis of pyrazinyl ketones is of paramount importance, particularly in the context of medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. This can be accomplished through the use of chiral auxiliaries, chiral catalysts, or by employing substrates with pre-existing stereocenters.
One strategy involves the use of a chiral auxiliary, a stereochemically pure functional group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. While specific examples for the direct acylation of methylpyrazine are not abundant in readily available literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established. For instance, chiral oxazolidinones have been widely used to control the stereochemistry of enolate alkylations and acylations.
Another approach is the use of chiral catalysts. Chiral phosphoric acids and chiral oxazaborolidine catalysts have been shown to be effective in promoting enantioselective reactions. nih.govijprs.comgoogle.com For example, a chiral catalyst could be employed to protonate an enolate intermediate in a stereoselective manner, thereby establishing a new stereocenter. Biocatalysis, using enzymes such as transaminases, has also emerged as a powerful tool for the asymmetric synthesis of chiral amines from ketones, a reaction that highlights the potential for enzymatic methods in controlling stereochemistry in reactions involving pyrazine derivatives. nih.gov
Alternative Synthetic Pathways for Ketone Formation relevant to Pyrazinyl Systems
Beyond direct acylation, several alternative synthetic strategies can be employed for the formation of pyrazinyl ketones. These methods often involve the transformation of other functional groups on the pyrazine ring or its side chains.
Oxidative Transformations of Precursor Alcohols or Alkenes to Pyrazinyl Ketones
The oxidation of secondary alcohols to ketones is a fundamental and widely used transformation in organic synthesis. This method can be applied to the synthesis of pyrazinyl ketones by first preparing the corresponding pyrazinyl alcohol precursor. For example, 1-(pyrazin-2-yl)propan-1-ol can be oxidized to afford 1-(pyrazin-2-yl)propan-1-one (this compound). A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents (e.g., pyridinium chlorochromate, PCC) to milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations.
Similarly, the oxidative cleavage of alkenes, a reaction known as ozonolysis, can be utilized to generate ketones. wikipedia.org For instance, an appropriately substituted pyrazinyl alkene, such as 2-(1-ethylvinyl)pyrazine, could be subjected to ozonolysis followed by a reductive work-up to yield this compound.
Table 2: Oxidative Methods for Pyrazinyl Ketone Synthesis
| Precursor | Reagent(s) | Product |
| 1-(Pyrazin-2-yl)propan-1-ol | Pyridinium Chlorochromate (PCC) | 1-(Pyrazin-2-yl)propan-1-one |
| 1-(Pyrazin-2-yl)propan-1-ol | Dess-Martin Periodinane (DMP) | 1-(Pyrazin-2-yl)propan-1-one |
| 2-(1-Ethylvinyl)pyrazine | 1. O₃, 2. Zn/H₂O or (CH₃)₂S | 1-(Pyrazin-2-yl)propan-1-one |
Decarboxylative and Cleavage-Based Syntheses of Aromatic Ketones
Decarboxylative coupling reactions have emerged as powerful methods for the formation of carbon-carbon bonds. One such approach is ketonic decarboxylation, where two equivalents of a carboxylic acid are converted to a symmetric ketone upon heating with a metal catalyst. wikipedia.org For the synthesis of this compound, a mixed ketonic decarboxylation of pyrazine-2-carboxylic acid and propionic acid could be envisioned, although controlling the selectivity in such cross-decarboxylations can be challenging. researchgate.netnih.gov
A more controlled approach involves the reaction of a carboxylic acid derivative with an organometallic reagent. For instance, pyrazine-2-carboxylic acid can be converted to its corresponding acid chloride, which can then react with an organocadmium or organocuprate reagent derived from ethyl bromide to yield this compound.
Another powerful strategy for the synthesis of ketones involves the reaction of nitriles with Grignard or organolithium reagents. libretexts.orgadichemistry.commasterorganicchemistry.comnih.govwikipedia.orgresearchgate.netbyjus.comchemistrysteps.com For example, pyrazine-2-carbonitrile can be treated with ethylmagnesium bromide. The initial addition of the Grignard reagent to the nitrile forms an imine anion, which upon aqueous workup, hydrolyzes to the corresponding ketone, in this case, this compound. This method is particularly attractive due to the commercial availability of a wide range of nitriles and Grignard reagents.
Table 3: Synthesis of Pyrazinyl Ketones from Nitriles
| Nitrile | Organometallic Reagent | Product |
| Pyrazine-2-carbonitrile | Ethylmagnesium Bromide | 1-(Pyrazin-2-yl)propan-1-one |
| 5-Methylpyrazine-2-carbonitrile | Ethylmagnesium Bromide | 1-(5-Methylpyrazin-2-yl)propan-1-one |
| 6-Chloropyrazine-2-carbonitrile | Ethylmagnesium Bromide | 1-(6-Chloropyrazin-2-yl)propan-1-one |
Chemo- and Regioselective Carbon-Carbon Bond Formation Methods
The synthesis of pyrazinyl ketones, such as this compound, hinges on the strategic formation of a carbon-carbon bond between the pyrazine moiety and the ketone side chain. Several methodologies have been developed to achieve this with control over chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs on the pyrazine ring).
One prominent method involves the acylation of pyrazine derivatives. For instance, the acylation of methylpyrazine with esters in the presence of a strong base like sodium amide in liquid ammonia has been shown to effectively produce the corresponding pyrazylmethyl ketones. acs.org This approach allows for the introduction of various acyl groups, including the propionyl group necessary for forming this compound. The reaction's success relies on the selective metalation of the methyl group on the pyrazine ring, which then acts as a nucleophile, attacking the electrophilic carbonyl of the ester.
Another strategy involves the Claisen condensation, a powerful tool for C-C bond formation. This reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org In the context of synthesizing this compound, a mixed Claisen condensation could be envisioned between a pyrazine-containing ester and an ethyl ester, or between a pyrazinyl methyl ketone and a carbonate ester. The precise conditions and choice of base are crucial to favor the desired cross-condensation over self-condensation of the starting materials. uomustansiriyah.edu.iqmasterorganicchemistry.comorganic-chemistry.orgfiveable.me
Furthermore, the addition of organometallic reagents, such as Grignard reagents, to activated pyrazine systems provides a regioselective route to substituted dihydropyrazines, which can be precursors to pyrazinyl ketones. A study demonstrated the regioselective addition of various Grignard reagents to N-acylpyrazinium salts, yielding substituted 1,2-dihydropyrazines in yields ranging from 45% to 100%. nih.gov Subsequent oxidation of these intermediates could potentially yield the desired pyrazinyl ketone. The regioselectivity of the Grignard addition is a key advantage of this method.
Derivatization and Functionalization Strategies of this compound
Once synthesized, this compound can be further modified at several reactive sites. The alpha-protons adjacent to the carbonyl group, the carbonyl group itself, and the pyrazine ring are all amenable to functionalization.
Alpha-Halogenation and Subsequent Substitution Reactions
The carbon atom alpha to the carbonyl group in this compound is activated and can undergo halogenation. This reaction typically proceeds via an enol or enolate intermediate. Under acidic conditions, the reaction can be controlled to yield the mono-halogenated product. masterorganicchemistry.comlibretexts.orgopenstax.org For example, treatment with bromine in acetic acid can introduce a bromine atom at the alpha-position. masterorganicchemistry.comopenstax.org
The resulting α-haloketones are valuable synthetic intermediates. The halogen acts as a good leaving group, facilitating subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the alpha-position, further diversifying the molecular scaffold. A general representation of this two-step process is shown below:
| Reactant | Reagent for Halogenation | Intermediate | Nucleophile for Substitution | Final Product |
| This compound | Br₂, H⁺ | α-Bromo this compound | Nu⁻ | α-Substituted this compound |
This table represents a general reaction scheme. Specific reagents and conditions would need to be optimized for this compound.
Nucleophilic Additions to the Carbonyl Moiety
The carbonyl group of this compound is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl carbon. uomustansiriyah.edu.iqpearson.comlibretexts.orglibretexts.orgmnstate.eduscribd.comyoutube.com This reaction, after an acidic workup, results in the formation of tertiary alcohols where a new alkyl or aryl group from the organometallic reagent has been introduced.
For example, the reaction of this compound with methylmagnesium bromide would yield 2-(pyrazin-2-yl)butan-2-ol. The reaction proceeds through a tetrahedral alkoxide intermediate.
Reaction of this compound with a Grignard Reagent:
| Starting Ketone | Grignard Reagent | Intermediate Alkoxide | Final Alcohol Product |
| This compound | CH₃MgBr | 2-(Pyrazin-2-yl)-2-butoxide magnesium bromide | 2-(Pyrazin-2-yl)butan-2-ol |
| This compound | PhMgBr | 1-Phenyl-1-(pyrazin-2-yl)propan-1-oxide magnesium bromide | 1-Phenyl-1-(pyrazin-2-yl)propan-1-ol |
This table provides illustrative examples of potential products from Grignard reactions.
Condensation Reactions Involving Alpha-Protons
The alpha-protons of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, making them susceptible to deprotonation by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions, leading to the formation of new carbon-carbon bonds.
Aldol (B89426) Condensation: In the presence of a base, this compound can react with an aldehyde or another ketone in an aldol condensation. libretexts.orgresearchgate.netsigmaaldrich.comscribd.comresearchgate.net For instance, a crossed aldol condensation with a non-enolizable aromatic aldehyde, such as benzaldehyde, would yield an α,β-unsaturated ketone after dehydration of the initial β-hydroxy ketone adduct. libretexts.org This reaction, known as the Claisen-Schmidt condensation, is a valuable method for synthesizing chalcone-like compounds. libretexts.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. thermofisher.compearson.comyoutube.commychemblog.compurechemistry.org this compound can react with active methylene compounds like malononitrile or ethyl cyanoacetate in a Knoevenagel condensation. The reaction typically leads to the formation of a new carbon-carbon double bond.
Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), formaldehyde, and a primary or secondary amine. acs.orgpearson.comchemtube3d.comorganicreactions.orgwikipedia.orgyoutube.com This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. These Mannich bases are versatile synthetic intermediates.
Illustrative Condensation Reactions of this compound:
| Reaction Type | Reactants | Catalyst | Product Type |
| Aldol Condensation | This compound, Benzaldehyde | Base (e.g., NaOH) | α,β-Unsaturated ketone |
| Knoevenagel Condensation | This compound, Malononitrile | Weak Base (e.g., piperidine) | Substituted alkene |
| Mannich Reaction | This compound, Formaldehyde, Dimethylamine | Acid/Base | β-Amino ketone (Mannich base) |
This table outlines potential condensation reactions and the general class of products expected.
Mechanistic Elucidation and Kinetic Analysis of Ethyl Pyrazylmethyl Ketone Reactions
Detailed Reaction Mechanism of Pyrazine (B50134) Acylation
The synthesis of Ethyl pyrazylmethyl ketone, an aromatic ketone, can be envisaged through several mechanistic pathways, primarily involving the acylation of a pyrazine ring. Two prominent mechanisms for this transformation are Friedel-Crafts acylation and radical acylation.
Friedel-Crafts Acylation:
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones through electrophilic aromatic substitution. organic-chemistry.org In the context of producing this compound, this would involve the reaction of pyrazine with an acylating agent such as propanoyl chloride or propanoic anhydride in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). libretexts.orglibretexts.org
The mechanism proceeds through the following key steps:
Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent. For instance, with propanoyl chloride, the aluminum chloride coordinates to the chlorine atom, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (CH₃CH₂CO⁺). libretexts.orgnist.gov This acylium ion is a potent electrophile.
Electrophilic Attack: The electron-rich pyrazine ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack disrupts the aromaticity of the pyrazine ring and forms a positively charged intermediate known as a sigma complex or arenium ion.
Deprotonation and Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom that was attacked by the acylium ion. This step restores the aromaticity of the pyrazine ring and yields the final product, this compound, along with the regenerated Lewis acid catalyst and HCl. askfilo.com
A significant feature of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic ring because the acyl group is deactivating. This prevents further acylation of the product. organic-chemistry.org
Radical Acylation:
An alternative pathway for the acylation of pyrazine involves a homolytic or radical mechanism. This approach utilizes acyl radicals, which can be generated from various precursors such as aldehydes. rsc.orgresearchgate.net The reaction is typically carried out in an acidic medium to protonate the pyrazine ring, making it more susceptible to radical attack.
The general steps for radical acylation are:
Generation of Acyl Radicals: An ethyl acyl radical (CH₃CH₂CO•) is generated from a suitable precursor. For example, the oxidation of propanal can yield the desired acyl radical.
Radical Addition: The protonated pyrazine ring is attacked by the nucleophilic acyl radical. This addition occurs with high selectivity at the positions alpha to the nitrogen atoms of the heterocyclic ring. rsc.org
Oxidation and Aromatization: The resulting radical intermediate is then oxidized to a carbocation, which subsequently loses a proton to afford the aromatic ketone product, this compound.
This method offers an alternative to the traditional Friedel-Crafts reaction, particularly for heterocyclic compounds where the conditions of the latter might be too harsh or lead to undesired side reactions.
Nucleophilic Addition Mechanisms at the Carbonyl Center
The carbonyl group of this compound is a key site of reactivity, characterized by a polarized carbon-oxygen double bond where the carbon atom is electrophilic. This makes it susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. fiveable.memasterorganicchemistry.com These reactions can be catalyzed by either acid or base, each following a distinct mechanistic pathway.
In an acidic medium, the carbonyl oxygen of this compound is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. nist.govyoutube.com This activation allows for the attack of even weak nucleophiles.
The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A), forming a resonance-stabilized oxonium ion. This protonation makes the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles. youtube.com
Nucleophilic Attack: A nucleophile (Nu-H) attacks the now highly electrophilic carbonyl carbon. The electrons from the C=O π-bond move to the protonated oxygen, neutralizing its positive charge. This results in the formation of a tetrahedral intermediate.
Deprotonation: A base (A⁻) removes a proton from the attacking nucleophile, regenerating the acid catalyst and forming the final neutral addition product.
This mechanism is characteristic of reactions with weak nucleophiles, such as water, alcohols, and thiols. maastrichtuniversity.nl
Under basic conditions, the nucleophile is either negatively charged or is deprotonated by the base to form a more potent nucleophile. nist.govyoutube.com
The mechanism involves the following steps:
Nucleophilic Attack: The strong nucleophile (Nu⁻) directly attacks the electrophilic carbonyl carbon of the this compound. The electron pair from the C=O π-bond moves to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, which could be the conjugate acid of the base catalyst (H-B) or a solvent molecule like water. This step yields the final alcohol product and regenerates the base catalyst.
This pathway is typical for reactions involving strong nucleophiles like hydride ions (from NaBH₄ or LiAlH₄), Grignard reagents, and cyanide ions. masterorganicchemistry.commaastrichtuniversity.nl
Computational studies have provided significant insights into the transition states of nucleophilic additions to carbonyl compounds. The geometry of the approach of the nucleophile to the carbonyl carbon is a critical factor. The Bürgi-Dunitz trajectory describes the preferred angle of attack, which is approximately 107° relative to the C=O bond. This trajectory maximizes the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO), while minimizing steric repulsion.
The transition state for these reactions is characterized by the partial formation of the new nucleophile-carbon bond and the partial breaking of the carbon-oxygen π-bond. The geometry at the carbonyl carbon begins to change from trigonal planar towards tetrahedral. The stability of this transition state is influenced by both steric and electronic factors. For ketones like this compound, the presence of two substituents on the carbonyl carbon (the pyrazylmethyl group and the ethyl group) can lead to greater steric hindrance compared to aldehydes, which generally results in slower reaction rates. libretexts.org
Electron-withdrawing substituents on the aromatic ring can increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic addition. Conversely, electron-donating groups would decrease the reactivity. askfilo.com
Enolization and Tautomerism Dynamics of this compound
This compound, having α-hydrogens (on the methylene (B1212753) group adjacent to the carbonyl), can undergo keto-enol tautomerism. This is an equilibrium process involving the interconversion between the ketone form (the keto tautomer) and its corresponding enol form, which contains a carbon-carbon double bond and a hydroxyl group. libretexts.orgfiveable.me
The equilibrium generally favors the keto form for simple ketones due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the enol form is a crucial reactive intermediate in many reactions.
The tautomerization can be catalyzed by both acids and bases:
Acid-Catalyzed Enolization: The mechanism involves the initial protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a weak base (such as water or the conjugate base of the acid catalyst).
Base-Catalyzed Enolization: This pathway begins with the removal of an α-hydrogen by a base to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom of the enolate yields the enol.
The position of the keto-enol equilibrium is influenced by several factors, including the structure of the ketone, the solvent, and the temperature. For α-heteroaryl ketones like this compound, the electronic properties of the pyrazine ring can influence the stability of the enol form. Aromatic or conjugated systems that can extend the conjugation of the enol's double bond can shift the equilibrium more towards the enol form.
Below is a table summarizing the general equilibrium constants for keto-enol tautomerism in various carbonyl compounds.
| Compound Type | Keto:Enol Ratio (approximate) |
| Simple Aldehyde (e.g., Acetaldehyde) | 1,000,000 : 1 |
| Simple Ketone (e.g., Acetone) | 1,000,000,000 : 1 |
| β-Diketone (e.g., Acetylacetone) | 1 : 4.8 |
Kinetic and Thermodynamic Studies of Key Reaction Pathways
The reactivity of this compound is governed by both kinetic and thermodynamic factors. The study of these factors allows for the prediction and control of reaction outcomes.
Kinetic vs. Thermodynamic Control:
In many reactions of ketones, there is a competition between the formation of a kinetically favored product and a thermodynamically favored product.
Kinetic Control: At lower temperatures and with strong, non-bulky bases, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest. This is typically the product that arises from the transition state with the lowest activation energy.
Thermodynamic Control: At higher temperatures and with weaker bases that allow for the reaction to be reversible, the reaction is under thermodynamic control. In this case, the major product is the most stable one, regardless of the rate at which it is formed.
For the enolization of an unsymmetrical ketone, a kinetically controlled deprotonation would typically remove the most accessible α-hydrogen, while a thermodynamically controlled deprotonation would lead to the more substituted (and thus more stable) enolate.
Thermodynamic Data:
While specific thermodynamic data for the reactions of this compound are not extensively available, general principles can be applied. The NIST Chemistry WebBook provides thermodynamic data for pyrazine itself, which can serve as a baseline for understanding the energetic contributions of the heterocyclic ring. nist.gov
| Thermodynamic Property of Pyrazine | Value |
| Standard Molar Enthalpy of Formation (gas) | 195.1 ± 2.1 kJ/mol |
| Standard Molar Enthalpy of Combustion (liquid) | -2268.3 ± 0.8 kJ/mol |
| Molar Heat Capacity (solid) | 100.4 J/mol·K |
Data obtained from the NIST Chemistry WebBook for Pyrazine. nist.gov
The acylation of pyrazine to form this compound is an exothermic process, driven by the formation of a stable ketone and the restoration of aromaticity. Nucleophilic addition to the carbonyl group is also generally exothermic.
Kinetic Data:
The rates of nucleophilic addition to aromatic ketones are influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the ketone. Electron-withdrawing groups on the pyrazine ring would be expected to increase the rate of nucleocytophilic addition by making the carbonyl carbon more electrophilic. askfilo.com Conversely, bulky nucleophiles or significant steric hindrance around the carbonyl group would decrease the reaction rate.
Further experimental studies would be required to determine the specific rate constants and activation energies for the reactions of this compound.
Advanced Analytical and Spectroscopic Characterization of Ethyl Pyrazylmethyl Ketone
High-Resolution Vibrational Spectroscopy (IR, Raman) for Structural Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and conformational isomers of ethyl pyrazylmethyl ketone. ksu.edu.sanih.gov These complementary methods rely on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies upon interacting with electromagnetic radiation.
In IR spectroscopy, the absorption of infrared light occurs when a molecular vibration results in a change in the dipole moment of the molecule. ksu.edu.sa For this compound, key vibrational modes include the stretching of the carbonyl group (C=O), C-C bonds within the pyrazine (B50134) ring and the ethyl group, and C-H bonds. The C=O stretch is particularly prominent and typically appears in the region of 1680-1720 cm⁻¹, characteristic of aryl ketones. The exact frequency can provide insight into the electronic environment and conjugation with the pyrazine ring.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa It is particularly effective for analyzing the C=C and C=N bonds of the pyrazine ring and the C-C backbone of the alkyl chain. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive; however, for a molecule like this compound, many vibrations will be active in both, providing a more complete picture of its vibrational framework. By analyzing the precise frequencies and intensities of these vibrational bands, researchers can deduce information about the molecule's conformational state, such as the rotational orientation of the ethyl ketone group relative to the pyrazine ring.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |
|---|---|---|---|
| C=O | Stretch | 1680 - 1720 (Strong) | Moderate to Weak |
| Aromatic C=N | Stretch | 1550 - 1620 (Moderate) | Strong |
| Aromatic C=C | Stretch | 1400 - 1500 (Moderate) | Strong |
| C-H (Pyrazine Ring) | Stretch | 3000 - 3100 (Weak) | Moderate |
| C-H (Ethyl Group) | Stretch | 2850 - 2960 (Moderate) | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including this compound. uobabylon.edu.iqmsu.edu It provides detailed information about the chemical environment, connectivity, and quantity of specific nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments in the molecule. For this compound, one would expect to see signals corresponding to the protons on the pyrazine ring and the protons of the ethyl group. The chemical shifts (δ) of the pyrazine protons are typically found in the downfield region (δ 8.5-9.0 ppm) due to the deshielding effect of the aromatic, electron-withdrawing ring system. ipb.pt The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons (adjacent to three methyl protons) and a triplet for the methyl (-CH₃) protons (adjacent to two methylene protons), a classic ethyl pattern. The methylene protons, being adjacent to the electron-withdrawing carbonyl group, would be shifted further downfield than the methyl protons.
¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. Key signals include the carbonyl carbon, which is highly deshielded and appears significantly downfield (typically δ 190-220 ppm for ketones). libretexts.org The sp²-hybridized carbons of the pyrazine ring would appear in the aromatic region (δ 120-160 ppm). ipb.pt The carbons of the ethyl group would be found in the upfield, aliphatic region (δ 10-40 ppm). Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.
Together, 1D and 2D NMR experiments (such as COSY and HMBC) can unambiguously establish the connectivity of the atoms, confirming the structure and allowing for the clear differentiation between positional isomers (e.g., where the ethyl ketone group is attached to different positions on the pyrazine ring). ipb.ptresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Pyrazine-H | Aromatic | ~8.6 - 9.0 | - | Varies (s, d) |
| Pyrazine-C | Aromatic | - | ~140 - 155 | - |
| C=O | Carbonyl | - | ~195 - 205 | - |
| -CH₂- | Methylene | ~2.8 - 3.2 | ~30 - 40 | Quartet (q) |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nist.gov When this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecule's exact molecular weight.
Following ionization, the molecular ion, which is a radical cation, undergoes fragmentation into smaller, characteristic ions. The fragmentation pattern serves as a molecular fingerprint. For ketones, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, this could lead to two primary alpha-cleavage events:
Loss of the ethyl radical (•CH₂CH₃), resulting in a stable pyrazinoyl cation.
Loss of the pyrazylmethyl radical, resulting in a propionyl cation.
The relative abundance of these fragment ions provides clues about their stability. The base peak, which is the most abundant ion in the spectrum, often corresponds to the most stable fragment formed. chemguide.co.uk Analysis of these fragments allows for the confirmation of the ketone functionality and the nature of the substituents on the carbonyl group.
Table 3: Potential Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| [M]⁺• | [C₇H₈N₂O]⁺• | Molecular Ion |
| [M-29]⁺ | [C₅H₃N₂O]⁺ | Alpha-cleavage: Loss of •CH₂CH₃ |
| [M-107]⁺ | [C₃H₅O]⁺ | Alpha-cleavage: Loss of pyrazinyl radical |
| 107 | [C₅H₃N₂O]⁺ | Pyrazinoyl cation |
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are valuable tools.
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like alkylpyrazines. researchgate.netemerypharma.com In this method, the sample is vaporized and passed through a long capillary column. Separation is achieved based on the differential partitioning of analytes between a stationary phase coated on the column wall and an inert carrier gas (mobile phase). youtube.com The retention time, or the time it takes for a compound to exit the column, is a characteristic property that can be used for identification.
GC is highly effective at separating positional isomers of alkylpyrazines, which may have very similar properties. researchgate.net The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass spectra for each eluted peak. nist.gov This coupling allows for the confident identification of the main component (this compound) and any impurities, even at trace levels. The peak area in the resulting chromatogram is proportional to the concentration of the compound, enabling quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase. tut.ac.jp While GC-MS is often preferred for volatile pyrazines, HPLC is crucial for analyzing non-volatile impurities, thermally unstable derivatives, or for preparative-scale purification. tut.ac.jpresearchgate.net
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol), is a common mode for separating a wide range of organic compounds. tut.ac.jpnih.gov Detection is typically achieved using a UV-Vis detector, as the pyrazine ring possesses a strong chromophore. tut.ac.jp HPLC methods can be developed to achieve high-resolution separation of closely related pyrazine isomers and to quantify the purity of the target compound relative to any non-volatile contaminants. nih.govresearchgate.net The purity is often assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a compound in its solid state. The technique involves directing X-rays onto a single, well-ordered crystal of the substance. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the electron density map of the molecule and thereby determine the precise positions of each atom.
For this compound, an X-ray crystal structure would provide unambiguous data on bond lengths, bond angles, and torsional angles. This information would reveal the molecule's preferred conformation in the solid state, such as the planarity of the pyrazine ring and the orientation of the ethyl ketone substituent relative to the ring. iucr.org Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern how the molecules pack together in the crystal lattice. iucr.org While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled in its detail and accuracy.
Advanced Optical Spectroscopy (UV-Vis) for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of chromophoric molecules like this compound. This method relies on the absorption of ultraviolet or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are directly correlated to the energy differences between the molecular orbitals involved, thus providing critical insights into the molecule's electronic makeup.
The electronic spectrum of this compound is primarily dictated by its two main chromophores: the pyrazine ring and the carbonyl group (C=O). The absorption of energy in the UV-Vis region excites electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. Consequently, the spectrum is expected to display characteristic absorption bands corresponding to n→π and π→π* transitions. shu.ac.uk
The π→π* transitions, originating from the pyrazine ring's aromatic system, are typically characterized by high molar absorptivity (ε) and appear at shorter wavelengths. researchgate.net In contrast, the n→π* transitions involve the promotion of an electron from a non-bonding orbital, specifically the lone pairs on the nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group, to an anti-bonding π* orbital. montana.edumontana.edumasterorganicchemistry.com These transitions are symmetry-forbidden, resulting in significantly lower molar absorptivity and appearance at longer wavelengths. masterorganicchemistry.commsu.edu For pyrazine itself, absorptions are noted between 220-270 nm (intense) and 290-380 nm (less intense). researchgate.net Simple ketones typically show a weak n→π* absorption in the 270-300 nm range. masterorganicchemistry.com
Detailed Research Findings
Solvent Effects (Solvatochromism):
The polarity of the solvent can significantly influence the electronic absorption spectrum of this compound, a phenomenon known as solvatochromism. The position of the absorption maxima for both n→π* and π→π* transitions can shift in response to changes in solvent polarity.
Hypsochromic Shift (Blue Shift): For n→π* transitions, an increase in solvent polarity typically leads to a shift to shorter wavelengths (a blue shift). shu.ac.uk This occurs because polar solvents can form hydrogen bonds or have strong dipole-dipole interactions with the ground-state lone pair electrons, thus lowering their energy. This stabilization increases the energy gap between the non-bonding (n) and the anti-bonding (π*) orbitals, requiring higher energy (shorter wavelength) photons for the transition. shu.ac.uknih.gov
Bathochromic Shift (Red Shift): Conversely, π→π* transitions often exhibit a shift to longer wavelengths (a red shift) with increasing solvent polarity. shu.ac.uk In this case, the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvents. This reduces the energy gap for the transition, resulting in absorption at a longer wavelength. montana.edu
The following table illustrates the expected solvatochromic shifts for the principal electronic transitions in this compound in solvents of varying polarity.
| Solvent | Polarity (Dielectric Constant) | Transition Type | Expected λmax Shift | Rationale |
|---|---|---|---|---|
| Hexane | 1.88 (Non-polar) | n→π | Longer Wavelength (Reference) | Minimal solute-solvent interaction. |
| π→π | Shorter Wavelength (Reference) | |||
| Ethanol | 24.55 (Polar, Protic) | n→π | Hypsochromic (Blue) Shift | Stabilization of ground state non-bonding orbitals via hydrogen bonding. shu.ac.uk |
| π→π | Bathochromic (Red) Shift | Greater stabilization of the more polar π* excited state. montana.edu |
Influence of pH:
The electronic structure of this compound is also sensitive to changes in pH due to the basic nature of the nitrogen atoms in the pyrazine ring. In acidic media, these nitrogen atoms can become protonated.
The table below outlines the predicted changes in the UV-Vis absorption spectrum of this compound under different pH conditions.
| Condition | pH Range | Expected Spectral Change | Reason |
|---|---|---|---|
| Acidic | < 7 | Significant hypsochromic shift or disappearance of the pyrazine n→π* band. Possible shift in the π→π* band. | Protonation of the pyrazine nitrogen atoms sequesters the non-bonding electrons. researchgate.net |
| Neutral | ~7 | Characteristic spectrum with both n→π* and π→π* bands visible. | The molecule exists in its unprotonated form. |
| Basic | > 7 | Spectrum is expected to be similar to that at neutral pH. | The molecule remains in its unprotonated form. |
Computational and Theoretical Chemistry Studies on Ethyl Pyrazylmethyl Ketone
Electronic Structure Calculations and Molecular Geometry Optimization
The foundation of a computational understanding of ethyl pyrazylmethyl ketone lies in the accurate calculation of its electronic structure and the determination of its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.
Density Functional Theory (DFT) for Electronic Ground States
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic ground states of organic molecules like this compound due to its favorable balance of computational cost and accuracy. d-nb.infohilarispublisher.com In a typical DFT study, a functional such as B3LYP is often paired with a basis set like 6-311++G(d,p) to perform geometry optimization. scienceopen.comresearchgate.net This process systematically alters the molecular geometry to find the arrangement with the minimum electronic energy.
For this compound, DFT calculations would predict key geometric parameters. While specific studies on this exact molecule are not prevalent in the literature, data from analogous compounds like acetylpyrazine can provide insight. scienceopen.comresearchgate.net The optimized geometry would reveal bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrazine (B50134) ring would be confirmed, and the orientation of the ethyl ketone side chain relative to the ring would be determined.
Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. scienceopen.com A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. scienceopen.com
Table 1: Representative Calculated Electronic Properties for a Pyrazinyl Ketone Analogue (Acetylpyrazine) using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.8 D |
Note: This data is illustrative and based on findings for acetylpyrazine, a close analogue of this compound.
Conformation Analysis and Potential Energy Surfaces
The ethyl group in this compound introduces conformational flexibility due to rotation around the single bonds. Conformational analysis is the study of the different spatial arrangements (conformers or rotamers) of a molecule and their relative energies. lumenlearning.com By systematically rotating the dihedral angles associated with the ethyl ketone side chain and calculating the energy at each step, a potential energy surface (PES) can be constructed.
The PES reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. imperial.ac.uk For this compound, key rotations would be around the C-C bond of the ethyl group and the C-C bond connecting the carbonyl group to the pyrazine ring. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. libretexts.org It is expected that conformers where the bulky ethyl group is oriented away from the pyrazine ring would be lower in energy. The relative energies of different conformers are crucial for understanding the molecule's behavior in different environments and its ability to interact with biological receptors.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Ring-C-C-C) | Relative Energy (kcal/mol) |
| Anti-periplanar | 180° | 0.0 (most stable) |
| Syn-clinal (Gauche) | 60° | 1.5 |
| Eclipsed | 0° | 4.0 (least stable) |
Note: This table is illustrative, representing a typical potential energy profile for a molecule with an ethyl substituent.
Mechanistic Pathway Investigation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states.
Transition State Localization and Reaction Coordinate Determination
A key aspect of studying a reaction mechanism computationally is the localization of the transition state (TS), which is the highest energy point along the reaction pathway. hilarispublisher.com Various algorithms exist to find this first-order saddle point on the potential energy surface. Once located, vibrational frequency calculations are performed to confirm that it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. hilarispublisher.com
For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT calculations can be used to model the approach of the nucleophile. The transition state for this process would be located, and its geometry would reveal the extent of bond formation and bond breaking at the peak of the energy barrier. The intrinsic reaction coordinate (IRC) can then be calculated to trace the path from the transition state down to the reactants and products, confirming that the located TS connects the correct minima on the PES. hilarispublisher.com The activation energy, determined by the energy difference between the reactants and the transition state, is a critical parameter for predicting the reaction rate.
Implicit and Explicit Solvation Models in Reaction Dynamics
Reactions are most often carried out in a solvent, which can have a significant impact on reaction dynamics and energetics. Computational models can account for these solvent effects in two primary ways: implicitly or explicitly.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. github.iorsc.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states.
Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is significantly more computationally expensive due to the increased number of atoms. Often, a hybrid approach is used, where a few explicit solvent molecules are included to model direct interactions, and the bulk solvent is treated implicitly. For reactions of this compound in solution, the choice of solvation model would be crucial for obtaining accurate predictions of reaction barriers and thermodynamics. rsc.org
Catalyst-Substrate Interaction Modeling
The interaction between a catalyst and a substrate is a critical factor in determining the efficiency and selectivity of a chemical reaction. In the context of this compound, computational modeling, particularly using Density Functional Theory (DFT), provides valuable insights into these interactions at an atomic level. These models can elucidate the binding modes of the substrate to the catalyst's active site, the electronic and steric influences on the reaction pathway, and the transition state energies that govern the reaction kinetics.
Research in this area often focuses on organometallic catalysts, which are frequently employed in reactions involving heterocyclic compounds like pyrazines. Modeling studies typically involve the construction of a molecular model of the catalyst-substrate complex. Geometric optimization of this complex reveals the most stable binding conformation. Subsequent calculations, such as interaction energy analysis and bond order analysis, quantify the strength and nature of the interactions between the catalyst and this compound.
For instance, a hypothetical modeling study of the hydrogenation of this compound using a rhodium-based catalyst could reveal key interactions. The pyrazine nitrogen atoms and the ketone's carbonyl oxygen can act as coordination sites for the metal center. The specific binding mode would depend on the steric and electronic properties of the catalyst's ligands.
Table 1: Hypothetical Interaction Energies and Key Distances for this compound with a Rhodium Catalyst
| Interaction Type | Key Atoms Involved | Interaction Energy (kcal/mol) | Bond Distance (Å) |
| N1-Rh Coordination | N1 (Pyrazine), Rh | -15.2 | 2.15 |
| N4-Rh Coordination | N4 (Pyrazine), Rh | -12.8 | 2.20 |
| O=C-Rh Coordination | O (Carbonyl), Rh | -8.5 | 2.35 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar systems. It serves to demonstrate the type of information that can be obtained from catalyst-substrate interaction modeling.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, DFT calculations can provide theoretical spectra that aid in the assignment of experimental signals and offer a deeper understanding of the molecule's electronic structure and vibrational modes.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts that, when scaled and compared with experimental data, can confirm the molecular structure. Discrepancies between calculated and experimental shifts can indicate the presence of conformational isomers or specific solvent effects.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C=O stretching, C-H bending, and pyrazine ring vibrations.
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR Spectroscopy (Predicted) |
| Chemical Shift (ppm) | Atom | Chemical Shift (ppm) |
| 8.65 | Pyrazine C-2 | 155.2 |
| 8.58 | Pyrazine C-3 | 145.8 |
| 8.52 | Pyrazine C-5 | 144.1 |
| 4.25 (q) | -CH₂- | 45.3 |
| 1.25 (t) | -CH₃ | 8.9 |
| Carbonyl C | 198.5 |
Note: The data presented in this table is a representative example of what would be expected from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). Actual experimental values may vary.
Advanced Bonding Analysis (e.g., Electron Localization Function, Reduced Density Gradient)
Advanced bonding analysis techniques provide a deeper understanding of the electronic structure and non-covalent interactions within a molecule. The Electron Localization Function (ELF) and the Reduced Density Gradient (RDG) are two such methods that can be applied to this compound to visualize and quantify chemical bonding and weak interactions.
Electron Localization Function (ELF): ELF is a method used to visualize the regions in a molecule where there is a high probability of finding an electron pair. ELF analysis of this compound would reveal the localization of electrons in covalent bonds (e.g., C-C, C-H, C=O, and C-N bonds) and as lone pairs on the nitrogen and oxygen atoms. The ELF topology can provide insights into the aromaticity of the pyrazine ring and the nature of the chemical bonds.
Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound in a condensed phase or in a complex with another molecule would reveal the regions of these weak interactions, which are crucial for understanding its physical properties and intermolecular interactions.
Table 3: Illustrative Advanced Bonding Analysis Parameters for this compound
| Analysis Type | Interaction/Region | Key Features |
| ELF | C=O bond | High ELF value indicating a strong covalent double bond. |
| ELF | Pyrazine N lone pairs | Distinct basins of high electron localization. |
| RDG | Intramolecular H-bonding | Potential weak hydrogen bond between a pyrazine C-H and the carbonyl oxygen. |
| RDG | Intermolecular stacking | van der Waals interactions between pyrazine rings in a crystal lattice. |
Note: This table provides a conceptual overview of the expected findings from an ELF and RDG analysis of this compound.
Application of Machine Learning in Pyrazinyl Ketone Design and Reactivity
Machine learning (ML) is increasingly being used in chemistry to accelerate the discovery and design of new molecules and to predict their properties and reactivity. For pyrazinyl ketones, including this compound, ML models can be trained on existing datasets of related compounds to predict a variety of properties.
Property Prediction: ML models, such as random forests or neural networks, can be trained to predict properties like solubility, toxicity, and reactivity based on molecular descriptors. For a series of pyrazinyl ketones, these models could predict their efficacy as pharmaceutical intermediates or their potential as novel materials.
Reactivity Prediction: Machine learning can also be used to predict the outcome and selectivity of chemical reactions. For instance, an ML model could be trained to predict the regioselectivity of an electrophilic aromatic substitution on the pyrazine ring of this compound with different reagents.
Table 4: Potential Machine Learning Applications for Pyrazinyl Ketones
| Application | ML Model Type | Input Features (Descriptors) | Predicted Property |
| Solubility Prediction | Random Forest | Molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors | Aqueous Solubility (logS) |
| Reactivity Prediction | Neural Network | Electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), steric descriptors | Reaction Yield (%) |
| Catalyst Design | Gradient Boosting | Catalyst and substrate structural features | Enantiomeric Excess (%) |
Note: The information in this table is representative of how machine learning can be applied to the design and study of pyrazinyl ketones.
Exploration of Ethyl Pyrazylmethyl Ketone in Advanced Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate in Heterocyclic Chemistry
The pyrazine (B50134) moiety is a fundamental structural unit in numerous biologically active compounds and functional materials. lifechemicals.com Ethyl pyrazylmethyl ketone serves as a valuable building block in heterocyclic chemistry, enabling the synthesis of more complex molecular architectures.
Precursor in the Synthesis of Complex Pyrazine-Containing Molecules
While specific research detailing the direct use of this compound as a precursor for complex pyrazine-containing molecules is not extensively documented in publicly available literature, the reactivity of the ketone functional group allows for a variety of synthetic transformations. Analogous to other ketones, the α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Claisen-Schmidt reactions, and alkylations, providing pathways to elaborate the structure attached to the pyrazine ring.
Furthermore, the carbonyl group itself can undergo nucleophilic addition reactions, reduction to an alcohol, or conversion to other functional groups. These transformations are fundamental in synthetic organic chemistry and can be applied to this compound to introduce additional complexity and functionality to the pyrazine core. For instance, condensation reactions with diamines could potentially lead to the formation of fused heterocyclic systems. The pyrazine ring itself can also undergo functionalization, although its electron-deficient nature directs substitution reactions. rsc.org
One can envision the synthesis of pyrazine-containing macrocycles, where the ketone functionality of this compound could be utilized in cyclization reactions. researchgate.net The strategic manipulation of both the ketone group and the pyrazine ring opens up avenues for creating diverse and complex molecular scaffolds.
Building Block for Biologically Relevant Scaffolds
The pyrazine nucleus is a common feature in a wide range of biologically active molecules, including pharmaceuticals and natural products. lifechemicals.com Pyrazine derivatives exhibit diverse pharmacological activities, and therefore, the synthesis of novel pyrazine-containing compounds is of significant interest in medicinal chemistry.
This compound can serve as a starting material for the synthesis of various biologically relevant scaffolds. The ketone functionality can be transformed into other groups commonly found in bioactive molecules, such as substituted alcohols, amines, or more complex heterocyclic rings. For example, the ketone could be a precursor for the synthesis of pyrazinyl-substituted pyrazolines or other nitrogen-containing heterocycles known for their medicinal properties.
The pyrazine ring itself is a bioisostere for other aromatic systems and can be incorporated into molecules to modulate their physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity. By using this compound as a building block, medicinal chemists can systematically explore the structure-activity relationships of pyrazine-containing compounds.
Applications in Polymer Chemistry and Advanced Materials
The incorporation of heterocyclic moieties like pyrazine into polymer backbones can impart unique optical, electronic, and thermal properties to the resulting materials. Pyrazine-based polymers are of interest for applications in optoelectronics and other advanced technologies. lifechemicals.comrsc.org
While specific studies on polymers derived directly from this compound are not prominent, the functional groups of this compound offer possibilities for its use as a monomer or a modifying agent in polymer synthesis. The ketone group could be a site for polymerization reactions, for instance, through polycondensation reactions with suitable comonomers.
Alternatively, the pyrazine ring could be functionalized with polymerizable groups, or this compound could be used to modify existing polymers. The introduction of the pyrazinyl ketone moiety into a polymer chain could influence its photophysical properties, charge transport characteristics, and thermal stability. Research on pyrazine-functionalized π-conjugated materials suggests their potential in applications such as solar cells and light-emitting diodes. rsc.org
Below is a table summarizing potential research directions for this compound in polymer chemistry:
| Research Direction | Potential Monomer/Modifier | Polymerization/Modification Method | Potential Application |
| Pyrazine-Containing Polyesters/Polyamides | Ethyl pyrazinyl dicarboxylic acid (derived from the ketone) | Polycondensation | High-performance plastics, fibers |
| Functionalized Vinylic Polymers | Vinyl-substituted this compound | Radical or controlled polymerization | Optoelectronic materials, sensors |
| Post-Polymerization Modification | This compound | Reaction with functional polymers | Tuning of material properties |
Development of Catalytic Systems and Ligands incorporating Pyrazinyl Ketone Moieties
Transition metal complexes with nitrogen-containing heterocyclic ligands are widely used as catalysts in a vast array of organic transformations. rsc.orgrsc.org The pyrazine moiety, with its two nitrogen atoms, can act as a ligand for metal centers. The presence of a ketone group in this compound provides an additional coordination site or a handle for further functionalization to create more complex ligand architectures.
Ligands derived from pyrazinyl ketones could be used to synthesize transition metal catalysts for various reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyrazine ring and the steric environment around the metal center can be fine-tuned by modifying the substituents on the pyrazine ring and the ketone side chain. This allows for the rational design of catalysts with specific activities and selectivities.
While the direct application of this compound in catalysis is not extensively reported, the broader class of pyrazine-containing ligands has shown promise. For example, pyrazine-terpyridine hybrid ligands have been used in the self-assembly of transition metal complexes. researchgate.net The development of chiral pyrazinyl ketone-based ligands could also open up possibilities in asymmetric catalysis.
Green Chemistry Approaches in the Synthesis and Application of Pyrazinyl Ketones
Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis and application of pyrazinyl ketones can be approached from a green chemistry perspective.
The synthesis of this compound itself can be optimized to be more environmentally benign by using greener solvents, catalysts, and reaction conditions. For example, exploring biocatalytic methods or employing solid acid catalysts could reduce waste and energy consumption. A recent study demonstrated a greener, enzyme-catalyzed synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, highlighting the potential for biocatalysis in pyrazine chemistry. nih.gov
In terms of applications, the use of pyrazinyl ketone-derived catalysts can contribute to green chemistry by enabling more efficient and selective chemical transformations, thereby reducing byproducts and waste. Catalytic processes are inherently greener than stoichiometric reactions. Furthermore, designing reactions that can be carried out in environmentally friendly solvents like water or supercritical fluids would enhance their green credentials.
The following table outlines potential green chemistry strategies related to this compound:
| Green Chemistry Principle | Application to this compound |
| Prevention | Designing synthetic routes with higher atom economy. |
| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions for synthesis and reactions. |
| Catalysis | Developing and using recyclable pyrazinyl ketone-based catalysts. |
| Use of Renewable Feedstocks | Investigating biosynthetic pathways or using bio-based starting materials. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
